2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Catalog No.
S786770
CAS No.
88128-57-8
M.F
C10H19ClO2
M. Wt
206.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

CAS Number

88128-57-8

Product Name

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

IUPAC Name

2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

InChI

InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3

InChI Key

LESDKFYPLUGGMG-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)(C)CCCCl)C

Canonical SMILES

CC1(COC(OC1)(C)CCCCl)C

Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface

Selective Mineral Flotation

Flame Retardant in Polyurethane Foams

Synthesis of Organoelement Compounds

Flame Retardant in PVC and EVA

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound characterized by its unique dioxane structure. It features a chloropropyl group attached to a dioxane ring, specifically at the 2-position. The molecular formula of this compound is C10H19ClO2C_{10}H_{19}ClO_2, and its molecular weight is approximately 206.713 g/mol . This compound is notable for its potential applications in organic synthesis and as an intermediate in various

There is no scientific literature available on the mechanism of action of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. As mentioned earlier, its presence as a reference standard in pharmaceutical testing suggests a potential role in drug discovery, but the specific mechanism requires further investigation.

  • As with most organic compounds, it is advisable to handle it with gloves and in a well-ventilated area.
  • Avoid contact with eyes and skin.
  • Chlorinated compounds can react with some materials, so proper storage and disposal procedures are essential.

The chemical reactivity of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom. This chlorine can be replaced by various nucleophiles, leading to the formation of different derivatives. Additionally, the dioxane ring can participate in reactions typical of ethers and can undergo hydrolysis under acidic or basic conditions .

The synthesis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane can be achieved through several methods:

  • Alkylation of Dioxanes: Starting from a suitable dioxane precursor, such as 2,5,5-trimethyl-1,3-dioxane, the chloropropyl group can be introduced via alkylation using chloropropyl chloride in the presence of a base.
  • Ring Formation: Another approach involves forming the dioxane ring through condensation reactions between aldehydes or ketones and diols in the presence of acid catalysts .

These methods highlight the versatility in synthesizing this compound for various applications.

Several compounds share structural similarities with 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DioxaneDioxaneSimple structure; widely studied for toxicity
2-Methyl-1,3-dioxaneDioxaneExhibits different reactivity due to methyl group
2-(Chloromethyl)-2,5-dimethyl-1,3-dioxaneChlorinated DioxaneSimilar chlorination pattern but different alkyl groups

The uniqueness of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane lies in its specific chloropropyl substitution and branched alkyl groups that influence its chemical properties and potential applications compared to these similar compounds.

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane represents a substituted heterocyclic compound with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 88128-57-8 and carries the MDL number MFCD06797627 [1] [3] . The exact mass of this molecule is precisely 206.107361 grams per mole, as determined through high-resolution mass spectrometry [5] [6].

The structural representation can be expressed through multiple standardized notations, including the SMILES notation CC1(C)COC(C)(CCCCl)OC1 and the InChI identifier InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 [7] [6] [8]. The InChI Key LESDKFYPLUGGMG-UHFFFAOYSA-N provides a unique identifier for database searches and computational applications [7] [6] [8].

PropertyValue
Molecular FormulaC₁₀H₁₉ClO₂ [1] [2]
Molecular Weight206.71 g/mol [1] [2] [3]
Exact Mass206.107361 g/mol [5] [6]
CAS Number88128-57-8 [1] [2] [3]
SMILES NotationCC1(C)COC(C)(CCCCl)OC1 [1] [7]
Polar Surface Area18.46 Ų [3] [5]
Hydrogen Bond Acceptors2 [3]
Hydrogen Bond Donors0 [3]
Rotatable Bonds3 [3]

The molecular architecture consists of a six-membered 1,3-dioxane ring system bearing three methyl substituents and one 3-chloropropyl chain [7]. The compound exhibits a moderate lipophilicity with a calculated LogP value ranging from 2.52 to 2.79, indicating favorable partitioning characteristics for organic synthesis applications [3] [5].

Stereochemical Properties

The stereochemical framework of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is characterized by the presence of a potentially chiral center at the C-2 position, where both the chloropropyl chain and a methyl group are attached [9] [10]. This asymmetric substitution pattern creates the possibility for two stereoisomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [9] [10].

The 1,3-dioxane ring system inherently adopts a chair conformation as the thermodynamically preferred arrangement, similar to other six-membered heterocycles [9] [11] [10]. The chair conformation minimizes steric interactions and optimizes orbital overlap between the oxygen lone pairs and adjacent carbon-hydrogen bonds [10] [12]. Nuclear Magnetic Resonance spectroscopy studies on related 1,3-dioxane derivatives demonstrate that the chair form predominates over boat or twist conformations by approximately 25 kilojoules per mole [13] [14].

Stereochemical FeatureDescription
Ring SystemSix-membered 1,3-dioxane heterocycle [9] [10]
Chiral CentersOne at C-2 position [9] [10]
Possible StereoisomersTwo (R and S) [9] [10]
Preferred ConformationChair form [9] [11] [10]
Anomeric EffectsHomoanomeric interactions present [10] [12]

The stereochemical properties are further influenced by homoanomeric interactions, where the oxygen atoms at positions 1 and 3 participate in electron delocalization with the carbon-hydrogen bonds at the C-5 position [10] [12]. These interactions manifest as reversed Perlin effects in Nuclear Magnetic Resonance spectra, where the equatorial carbon-hydrogen bonds exhibit weaker coupling constants compared to axial bonds [10] [12].

Conformational Analysis of the 1,3-Dioxane Ring

The conformational behavior of the 1,3-dioxane ring in 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane follows established patterns observed in substituted heterocyclic systems [9] [11] [13]. The six-membered ring predominantly adopts a chair conformation, characterized by alternating axial and equatorial positions that minimize steric repulsion between substituents [9] [11] [15].

Puckering analysis of similar 2,5,5-trimethyl-1,3-dioxane derivatives reveals characteristic parameters including Q values of approximately 0.5540 Ångströms, theta angles of 176.65 degrees, and phi angles around 301.8 degrees [16] [15]. These parameters indicate a well-defined chair conformation with minimal deviation from ideal geometry [16] [15].

The energy barrier for chair-to-chair ring inversion in multi-methyl-substituted 1,3-dioxanes typically ranges from 25 to 50 kilojoules per mole, depending on the substitution pattern [13] [14]. Molecular dynamics simulations conducted at elevated temperatures demonstrate that methyl-substituted 1,3-dioxanes maintain their chair conformations even under conditions that promote conformational interconversion in less substituted systems [14].

Conformational ParameterValue/Description
Preferred ConformationChair form [9] [11] [15]
Puckering Parameter Q~0.55 Å [16] [15]
Ring Inversion Barrier25-50 kJ/mol [13] [14]
Dihedral AnglesC-O-C ~109°, ring torsions ~60° [9] [15]
Electronic Effectsn→σ* interactions [10] [12]

The conformational stability is enhanced by stereoelectronic effects, particularly the interaction between oxygen lone pairs and anti-bonding orbitals of adjacent carbon-hydrogen bonds [10] [12]. These n→σ* interactions contribute to the overall preference for the chair conformation and influence the Nuclear Magnetic Resonance chemical shifts observed for ring protons [10] [12].

Position and Influence of the Chloropropyl Group

The 3-chloropropyl substituent at the C-2 position of the 1,3-dioxane ring exerts significant conformational and electronic influences on the overall molecular structure [7] [17]. This flexible chain contains three rotatable bonds, providing considerable conformational freedom that affects the molecule's three-dimensional shape and reactivity profile [3] .

The chlorine atom at the terminal position of the propyl chain introduces both steric bulk and electronic effects through its high electronegativity and van der Waals radius [5]. The carbon-chlorine bond length of approximately 1.78 Ångströms and the electronegativity difference create a permanent dipole moment that influences intermolecular interactions [5].

Stereochemical analysis of related compounds suggests that the chloropropyl group preferentially adopts conformations that minimize steric clashes with the methyl substituents on the dioxane ring [17] [18]. The rotational freedom around the carbon-carbon bonds in the propyl chain allows the chlorine atom to orient away from the bulky trimethyl substitution pattern [17] [18].

Chloropropyl Group FeatureDescription
Attachment PositionC-2 of dioxane ring [7]
Chain LengthThree carbon atoms [3]
Rotatable BondsThree bonds allowing conformational flexibility [3]
Terminal SubstituentChlorine atom [5]
Electronic EffectElectron-withdrawing through induction [5]

The electron-withdrawing nature of the chlorine atom affects the electron density distribution in the adjacent carbon atoms, potentially influencing the reactivity of the dioxane ring system [5]. This electronic perturbation may manifest in Nuclear Magnetic Resonance chemical shifts and coupling patterns for protons on the dioxane ring [18] [12].

Effect of 2,5,5-Trimethyl Substitution Pattern

The 2,5,5-trimethyl substitution pattern in 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane creates a unique steric environment that significantly influences the conformational preferences and chemical properties of the molecule [13] [15] [18]. The presence of three methyl groups at specific positions on the dioxane ring generates substantial steric interactions that stabilize the chair conformation and restrict conformational mobility [13] [15].

The geminal dimethyl substitution at the C-5 position creates a particularly crowded environment, with both methyl groups occupying equatorial positions in the preferred chair conformation [13] [15] [18]. This substitution pattern eliminates the possibility of axial placement for these groups, thereby reducing the conformational flexibility typically observed in less substituted dioxane derivatives [13] [15].

Research on multi-methyl-substituted 1,3-dioxanes demonstrates that compounds bearing 2,5,5-trimethyl patterns exhibit enhanced preference for chair conformations compared to their less substituted analogs [13] [18]. The conformational energy difference between chair and twist forms increases substantially when multiple methyl groups are present at these specific positions [13].

Trimethyl Substitution EffectImpact
Steric CrowdingRestricts conformational flexibility [13] [15]
Chair StabilizationIncreases energy barrier to ring inversion [13]
Methyl Group OrientationAll methyl groups adopt equatorial positions [13] [15] [18]
Electronic EffectsInductive donation affects ring electronics [13] [18]
Chemical Shift PerturbationsInfluences Nuclear Magnetic Resonance spectra [13] [18]

The inductive electron-donating effects of the three methyl groups collectively increase the electron density on the dioxane ring, potentially affecting the reactivity toward electrophilic species [13] [18]. Carbon-13 Nuclear Magnetic Resonance chemical shift analysis reveals characteristic upfield shifts for carbons adjacent to the heavily substituted positions, consistent with increased electron density [13] [18].

Crystal Structure Analysis

While comprehensive crystal structure data for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane remains limited in the literature, structural analysis of related 2,5,5-trimethyl-1,3-dioxane derivatives provides valuable insights into the expected solid-state arrangement [16] [19] [20]. Crystal structures of similar compounds consistently demonstrate the adoption of chair conformations in the solid state, with minimal deviation from solution-phase geometries [16] [19] [20].

Crystallographic studies of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveal unit cell parameters including monoclinic space group C2/c, with cell dimensions of a = 16.9457 Ångströms, b = 9.6453 Ångströms, c = 12.1052 Ångströms, and β = 116.986 degrees [16]. The density in the crystalline state is reported as 1.312 megagrams per cubic meter [16].

The packing arrangements in dioxane crystals are typically governed by van der Waals interactions between methyl groups and weak hydrogen bonding involving the oxygen atoms [16] [19]. The chair conformation observed in solution is preserved in the solid state, with torsion angles maintaining values close to the ideal 60-degree geometry [16] [19].

Crystal Structure ParameterTypical Values for Trimethyl Dioxanes
Space GroupMonoclinic (C2/c common) [16]
Density1.2-1.4 g/cm³ [16]
Ring ConformationChair form maintained [16] [19]
Intermolecular InteractionsVan der Waals and weak hydrogen bonds [16] [19]
Thermal ParametersLow displacement for ring atoms [16]

XLogP3

2.5

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

88128-57-8

Wikipedia

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Dates

Last modified: 08-15-2023

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